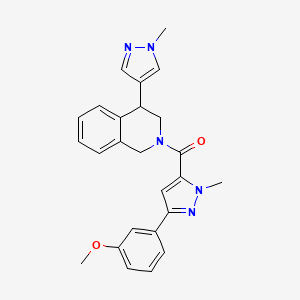
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring, a methoxyphenyl group, and a dihydroisoquinoline moiety. Its molecular formula is C24H26N6O2 with a molecular weight of 430.5 g/mol. The IUPAC name provides insight into its structural complexity:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Pyrazole Ring : This is often achieved through condensation reactions involving appropriate hydrazones.
- Introduction of the Methoxyphenyl Group : This can be done via electrophilic aromatic substitution.
- Synthesis of the Dihydroisoquinoline Moiety : This step often involves cyclization reactions.
- Final Coupling : The final product is formed through nucleophilic substitution reactions.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as FLT3 and BCR-ABL pathways .
Table 1: Summary of Biological Activities
The mechanism of action for this compound likely involves:
- Targeting Kinases : It may inhibit specific kinases involved in cancer proliferation, particularly FLT3 and BCR-ABL, leading to reduced cell survival and increased apoptosis .
- Modulation of Signaling Pathways : By interacting with these kinases, the compound can alter downstream signaling pathways that are crucial for cell growth and survival.
Study 1: Inhibition of FLT3 in Leukemia Models
In a study examining the effects of similar pyrazole derivatives on leukemia cell lines, it was found that these compounds significantly inhibited FLT3 autophosphorylation. The treatment resulted in a dose-dependent decrease in cell viability, highlighting the potential for therapeutic applications in treating FLT3-driven leukemias .
Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that compounds like this compound could serve as leads for developing new anti-inflammatory agents .
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-28-14-19(13-26-28)22-16-30(15-18-7-4-5-10-21(18)22)25(31)24-12-23(27-29(24)2)17-8-6-9-20(11-17)32-3/h4-14,22H,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEPPFMIWLXVAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=NN4C)C5=CC(=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














